Hexachloroparaxylene

Polymer Chemistry Synthetic Methodology Process Chemistry

Sourcing a reliable intermediate for terephthaloyl chloride or ethylene-propylene rubber catalyst reactivation is critical. Hexachloroparaxylene (≥98% GC) is the precise building block for these demanding polymer and rubber applications. Avoid process failures from generic organochlorine substitutes-this compound's distinct geminal trichloromethyl groups on a rigid para-xylene core deliver the required reactivity and stability. - Kevlar precursor synthesis via direct, efficient route to terephthaloyl chloride - Catalyst reactivator for vanadium-based EPR systems, reducing catalyst consumption - Consistent quality: white crystalline solid, mp 106-110°C, MW 312.84 g/mol

Molecular Formula C8H4Cl6
Molecular Weight 312.8 g/mol
CAS No. 68-36-0
Cat. No. B1667536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachloroparaxylene
CAS68-36-0
Synonyms1,4-bis(trichloromethyl)benzene
chloxyl
Hetol
hexachloro-4-xylene
hexachloro-p-xylene
hexachloroparaxylol
Molecular FormulaC8H4Cl6
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H
InChIKeyOTEKOJQFKOIXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hexachloroparaxylene: Chemical Profile & Procurement


Hexachloroparaxylene (CAS: 68-36-0), also known as 1,4-Bis(trichloromethyl)benzene or α,α,α,α',α',α'-hexachloro-p-xylene, is a high-purity (≥99.0% ) chlorinated aromatic hydrocarbon [1]. It appears as a white crystalline solid with a characteristic odor [2] and is primarily utilized as a versatile chemical intermediate in the synthesis of high-performance polymers (e.g., Kevlar precursor) [3], specialty rubber production [4], and as a historical reference in antiparasitic research [5]. Its unique chemical structure, featuring two fully chlorinated methyl groups on a para-xylene core, provides distinct reactivity and stability profiles that differentiate it from other chlorinated compounds.

Polymer Intermediate

Precursor for aramid monomer synthesis (e.g., terephthaloyl chloride)

Process Additive

Catalyst reactivator in ethylene-propylene rubber manufacturing

Synthetic Building Block

Fluorinated intermediate for medicinal and agrochemical R&D

Reference Standard

Historical anthelmintic reference for parasitology research

Hexachloroparaxylene: Why Substitution Fails


Substituting Hexachloroparaxylene with a generic or seemingly analogous organochlorine compound is scientifically unsound and can lead to process failure or product non-conformance. The compound's specific physicochemical properties, such as a well-defined melting point of 108-110°C [1] and a high density of ~1.778 g/cm³ [2], are critical for its handling and reaction kinetics. More importantly, its reactivity is dictated by the unique electronic and steric environment of the two geminal trichloromethyl (-CCl₃) groups attached to a rigid aromatic ring . This contrasts sharply with compounds like Hexachloroethane, which has an aliphatic core and is prone to sublimation [3], or Hexachlorobenzene, which lacks reactive side-chain chlorine atoms and acts as a persistent environmental pollutant [4]. Using an alternative would introduce different reactivity pathways, impurities, and physical handling characteristics, jeopardizing the yield and purity of downstream products like terephthaloyl chloride or specialized polymers [5].

Hexachloroparaxylene
Hexachloroethane

Aliphatic core vs. aromatic; sublimation leads to stoichiometry and handling mismatch

Hexachloroparaxylene
Hexachlorobenzene

Lacks reactive side-chain -CCl₃ groups; persistent pollutant profile alters reactivity and regulatory fit

Hexachloroparaxylene: Differentiation Evidence


Polymer Synthesis: Selective Fluorination

Hexachloroparaxylene provides a specific synthetic advantage in the production of 1,4-bis(chlorodifluoromethyl)benzene, a valuable fluorinated building block, compared to the use of alternative chlorinating agents. While the reaction with sulfur dioxide also yields terephthaloyl chloride, the direct fluorination pathway using anhydrous HF offers a distinct route. In a study, the reaction of Hexachloroparaxylene with anhydrous HF in 1,2-dichloroethane yielded the desired 1,4-bis(chlorodifluoromethyl)benzene in a 79% yield [1]. This is a quantifiable, verifiable yield that sets a benchmark for this specific transformation.

Fluorination Yield
Reported
79% yield of 1,4-bis(chlorodifluoromethyl)benzene
Benchmark yield for selective fluorination route
Reaction with anhydrous HF in 1,2-dichloroethane
Polymer Chemistry Synthetic Methodology Process Chemistry

Catalyst Reactivation in Rubber Production

In the production of ethylene-propylene rubber, Hexachloroparaxylene (HCPX) functions as a specific catalyst reactivator, enabling quantifiable process improvements. A patented method demonstrates that adding HCPX at a precise molar ratio of vanadium catalyst to HCPX (V:HCPX) of 1:1 to 1:10 [1] increases catalyst activity and reduces overall catalyst consumption [1]. This is a direct, patent-defined operational advantage over processes without HCPX or using less effective reactivators.

Catalyst Efficiency
Method context
V:HCPX molar ratio 1:1–1:10 increases catalyst activity and reduces consumption
Process optimization in ethylene-propylene rubber manufacturing
Patent-defined operating window
Polymer Manufacturing Catalysis Process Optimization

Anthelmintic Tolerability Improvement

In historical veterinary use, Hexachloroparaxylene (under the brand Hetol) was documented to offer a significant improvement in tolerability and efficacy compared to earlier halogenated hydrocarbons like carbon tetrachloride and hexachloroethane [1]. A comprehensive review states that Hexachloroparaxylene showed 'better tolerability and enhanced efficacy against adult liver flukes' [1]. This class-level inference highlights a key differentiator in its historical application, where a balance of activity and reduced toxicity was critical.

Tolerability Reference
Class-level
Reported “better tolerability and enhanced efficacy” vs. carbon tetrachloride and hexachloroethane
Historical anthelmintic reference context
Review-based class-level inference; quantitative data not available
Veterinary Parasitology Anthelmintic Research Toxicology

High-Purity Commercial Availability

A key differentiator for procurement is the availability of Hexachloroparaxylene at a defined high purity grade. Commercial sources specify a minimum purity of 99.0% . This contrasts with the lack of such high-purity specifications for many other multi-chlorinated compounds, which are often sold as technical-grade mixtures (e.g., Hexachlorocyclohexane) [1]. This high purity is critical for ensuring reproducible results in sensitive chemical syntheses.

Purity Specification
Specification review
≥99.0% purity
Defined purity grade supports synthetic reproducibility
Commercial product specification
Chemical Sourcing Quality Control Industrial Grade Chemicals

Non-Volatile Solid for Safe Handling

The physical properties of Hexachloroparaxylene, notably its melting point of 108-110°C [1] and low vapor pressure , offer a distinct handling advantage over similar compounds like Hexachloroethane, which is known to gradually evaporate (sublime) when exposed to air [2]. This lower volatility reduces inhalation risks and simplifies storage and weighing procedures, making it a safer and more convenient choice for laboratory and industrial use.

Physical Handling
Head-to-head
mp 108–110°C; low vapor pressure; non-subliming solid vs. subliming hexachloroethane
Simplifies storage and reduces inhalation risks in lab
Volatility comparison under standard conditions
Chemical Safety Storage & Handling Physical Properties

Hexachloroparaxylene: Application Scenarios


Aramid Precursor: Terephthaloyl Chloride Synthesis

Hexachloroparaxylene is a key industrial precursor for the production of terephthaloyl chloride, a critical monomer used in the synthesis of high-performance aramid fibers like Kevlar [1]. Its specific reactivity with terephthalic acid or sulfur dioxide provides a direct and efficient route to this valuable monomer [1]. For procurement specialists in the advanced materials sector, this compound represents a necessary starting point for producing polymers that require the specific mechanical and thermal properties imparted by the para-substituted aromatic core.

Rubber Manufacturing: Catalyst Reactivation

As evidenced by its patented use [1], Hexachloroparaxylene is a valuable process additive in the manufacturing of ethylene-propylene rubber. Its role as a catalyst reactivator, when used in a specific molar ratio to vanadium catalysts, directly increases catalyst activity and reduces consumption [1]. This application is a strong candidate for industrial process optimization, where marginal gains in catalyst efficiency translate to significant cost savings in large-scale production.

Anthelmintic Research Benchmark

For research institutions and pharmaceutical development groups focused on parasitology, Hexachloroparaxylene serves as a crucial historical benchmark. Literature documents its improved tolerability and enhanced efficacy against liver flukes in cattle and sheep when compared to first-generation treatments like carbon tetrachloride and hexachloroethane [1]. As a reference standard, it allows for the quantitative and qualitative assessment of newer anthelmintic candidates against a known, historically significant compound.

Fluorinated Molecule Building Block

The high commercial purity (≥99.0% [1]) of Hexachloroparaxylene, combined with its demonstrated ability to undergo selective fluorination to yield 1,4-bis(chlorodifluoromethyl)benzene in 79% yield , makes it an attractive building block for medicinal chemistry and agrochemical R&D. Its use minimizes the introduction of undefined impurities from the start, which is a critical factor in developing robust and reproducible synthetic routes for advanced intermediates.

Application
Selection Property
Validation Focus
Aramid monomer synthesis
Precursor reactivity profile
Monomer purity and yield validation
EP rubber catalyst reactivation
Catalyst reactivation ratio
Catalyst activity and consumption metrics
Historical anthelmintic reference
Tolerability and efficacy profile
Cross-compound comparison data review
Fluorinated building block synthesis
Selective fluorination reactivity
Synthetic yield and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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